2-Bromo-6-Chloro-3-methoxyphenylboronic acid

Suzuki-Miyaura coupling Orthogonal reactivity Sequential cross-coupling

Multi-step biaryl synthesis often requires separate halogenation steps, increasing time and cost. 2-Bromo-6-chloro-3-methoxyphenylboronic acid (CAS 957062-90-7) provides a pre-functionalized, tri-substituted scaffold that streamlines complex molecule assembly. - Orthogonal reactivity: The boronic acid undergoes Suzuki coupling while the 2-bromo substituent remains intact, enabling a sequential second cross-coupling at the retained bromine site. - The 3-methoxy group modulates electronic character and offers a latent phenol handle via O-demethylation for further diversification. - Eliminates 2-3 synthetic steps versus building from mono-substituted arylboronic acids. Supplied at ≥98% purity; store at 2-8°C under inert atmosphere. For R&D use only.

Molecular Formula C7H7BBrClO3
Molecular Weight 265.294
CAS No. 957062-90-7
Cat. No. B591540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-Chloro-3-methoxyphenylboronic acid
CAS957062-90-7
Molecular FormulaC7H7BBrClO3
Molecular Weight265.294
Structural Identifiers
SMILESB(C1=C(C=CC(=C1Br)OC)Cl)(O)O
InChIInChI=1S/C7H7BBrClO3/c1-13-5-3-2-4(10)6(7(5)9)8(11)12/h2-3,11-12H,1H3
InChIKeyPEEJEHWBRGQIAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-Chloro-3-methoxyphenylboronic Acid: Identity & Procurement


2-Bromo-6-chloro-3-methoxyphenylboronic acid (CAS 957062-90-7) is a tri-substituted arylboronic acid building block with the molecular formula C7H7BBrClO3 and a molecular weight of 265.30 g/mol . The compound features a phenyl ring bearing bromine at the 2-position, chlorine at the 6-position, and a methoxy group at the 3-position relative to the boronic acid functional group . Its predicted physicochemical properties include a boiling point of 398.9±52.0 °C, density of 1.72±0.1 g/cm³, and pKa of 7.53±0.58 . The compound is typically supplied at 95–97% purity and requires storage under inert gas at 2–8°C .

Generic Substitution Limitations for 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid


Generic substitution of 2-Bromo-6-chloro-3-methoxyphenylboronic acid with structurally simplified arylboronic acids (e.g., 3-methoxyphenylboronic acid or 2-bromo-6-chlorophenylboronic acid) is not chemically equivalent because the precise 2-bromo, 6-chloro, 3-methoxy substitution pattern confers a unique combination of electronic, steric, and orthogonal reactivity features that single- or dual-substituted analogs cannot replicate . The simultaneous presence of both bromine and chlorine on the ring enables differentiated sequential cross-coupling strategies, while the electron-donating 3-methoxy group modulates the boronic acid‘s nucleophilicity and the ring’s overall electronic profile [1]. Procurement of a simpler boronic acid would forfeit this pre-installed, regiospecific substitution pattern and necessitate additional synthetic steps to introduce the missing halogens and methoxy group, thereby increasing step count and reducing overall efficiency.

Comparative Evidence: 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid vs. Analogs


Orthogonal Reactivity: Aryl Bromide Retention

2-Bromo-6-chloro-3-methoxyphenylboronic acid exhibits chemoselective reactivity in Suzuki-Miyaura coupling reactions: the boronic acid group participates in Pd-catalyzed C–C bond formation while the 2-bromo substituent remains intact under standard coupling conditions . In contrast, 2-bromo-6-chlorophenylboronic acid lacks the 3-methoxy group and does not offer the same electronic modulation of coupling reactivity . 3-Methoxyphenylboronic acid contains no halogen substituents whatsoever, precluding any orthogonal post-coupling functionalization .

Suzuki-Miyaura coupling Orthogonal reactivity Sequential cross-coupling

Halogen-Differentiated Sequential Cross-Coupling

The coexistence of bromine (C–Br) and chlorine (C–Cl) on the same aromatic ring in 2-bromo-6-chloro-3-methoxyphenylboronic acid provides a built-in reactivity gradient for sequential cross-coupling reactions. Aryl bromides undergo oxidative addition to Pd(0) significantly faster than aryl chlorides under standard conditions, allowing the 2-bromo site to be functionalized first while the 6-chloro site remains intact for a subsequent coupling step using more forcing conditions or a specialized catalyst system [1]. Comparators lacking this halogen differentiation—such as 3-methoxyphenylboronic acid (no halogens) or 2-bromo-6-chlorophenylboronic acid (no methoxy group for electronic tuning)—cannot support this dual-halogen sequential coupling strategy without additional synthetic manipulation .

Chemoselective cross-coupling Halogen differentiation Building block design

Storage Stability: Cold-Chain vs. Ambient Analogs

2-Bromo-6-chloro-3-methoxyphenylboronic acid requires storage under inert gas (nitrogen or argon) at 2–8°C to maintain stability, as specified across multiple vendor technical datasheets . In contrast, the structurally simpler comparator 2-bromo-6-chlorophenylboronic acid is reported to be stable at ambient room temperature without cold-chain requirements . This differential storage requirement arises from the presence of the electron-donating 3-methoxy group in the target compound, which can influence the boronic acid's susceptibility to protodeboronation or anhydride formation [1].

Storage stability Supply chain management Boronic acid handling

Lipophilicity: Elevated logP

2-Bromo-6-chloro-3-methoxyphenylboronic acid exhibits a predicted logP (XLOGP3) of 2.12 and a consensus logP of 0.97 across multiple computational models, with ACD/LogP calculated at 2.71 . In comparison, 3-methoxyphenylboronic acid (lacking both bromine and chlorine substituents) is reported to have a significantly lower logP of approximately 1.2–1.5 . The increased lipophilicity of the target compound derives from the presence of two heavy halogen atoms (Br and Cl) on the aromatic ring, which substantially alters its partitioning behavior and potential membrane permeability characteristics.

Lipophilicity Physicochemical properties Drug-likeness prediction

Predicted Aqueous Solubility

The predicted aqueous solubility (ESOL method) of 2-bromo-6-chloro-3-methoxyphenylboronic acid is 0.248 mg/mL (0.000933 mol/L), classifying it as "moderately soluble" on the Log S solubility scale . This solubility profile directly informs the selection of co-solvent systems (e.g., THF/water, dioxane/water, or DMF/water mixtures) for Suzuki-Miyaura coupling reactions. In comparison, the non-halogenated analog 3-methoxyphenylboronic acid exhibits higher aqueous solubility due to its lower molecular weight and absence of hydrophobic halogen substituents, though precise comparative values under identical conditions are not available in the literature.

Aqueous solubility Reaction solvent selection Boronic acid handling

Applications of 2-Bromo-6-Chloro-3-methoxyphenylboronic Acid


Sequential Suzuki-Miyaura Coupling

Researchers engaged in multi-step biaryl synthesis can leverage the orthogonal reactivity profile of 2-bromo-6-chloro-3-methoxyphenylboronic acid. In this scenario, the boronic acid group first participates in a Pd-catalyzed Suzuki-Miyaura coupling with an aryl halide partner to install the desired biaryl linkage, while the 2-bromo substituent remains intact under these standard coupling conditions . Following isolation of the intermediate biaryl product, the retained bromine atom serves as a second reactive site for a subsequent cross-coupling reaction—either with a different boronic acid partner or via alternative C–C bond-forming methodologies. This sequential coupling strategy reduces overall synthetic step count and improves atom economy compared to building the same molecular architecture from simpler, non-orthogonal building blocks.

Medicinal Chemistry Library Synthesis

In medicinal chemistry programs where exploration of structure-activity relationships (SAR) around halogen-substituted aromatic cores is critical, 2-bromo-6-chloro-3-methoxyphenylboronic acid serves as a versatile diversification point . The compound‘s 3-methoxy group provides a site for potential O-demethylation to a phenolic handle, while the differentiated bromine and chlorine atoms offer sequential functionalization options. This enables the rapid generation of structurally diverse compound libraries from a single boronic acid building block, facilitating hit-to-lead optimization campaigns where halogen substitution patterns significantly influence target binding, metabolic stability, and overall drug-likeness [1].

Agrochemical Intermediate Synthesis

The compound finds application as a key intermediate in agrochemical development, where halogenated aromatic motifs are prevalent in herbicides, fungicides, and insecticides . The pre-installed bromine and chlorine atoms in 2-bromo-6-chloro-3-methoxyphenylboronic acid eliminate the need for separate halogenation steps during active ingredient synthesis, thereby streamlining process development and reducing manufacturing complexity. The boronic acid functionality enables efficient incorporation into larger molecular frameworks via robust Suzuki-Miyaura cross-coupling methodology, a reaction class widely employed in agrochemical process chemistry due to its functional group tolerance and scalability [1].

Organic Functional Material Building Blocks

For researchers developing organic electronic materials, conjugated polymers, or liquid crystalline compounds, the precise 2-bromo-6-chloro-3-methoxy substitution pattern offers a defined electronic and steric profile for tuning material properties . The methoxy group serves as an electron-donating substituent that modulates frontier orbital energies, while the halogen atoms provide sites for further structural elaboration. The compound‘s moderate lipophilicity (XLOGP3 = 2.12) and predicted physicochemical properties make it suitable for incorporation into medium-polarity organic material frameworks [1].

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